3-tBDMSthiophenylboronic acid
Description
3-tBDMSthiophenylboronic acid (tert-butyldimethylsilyl-protected thiopheneboronic acid) is a boronic acid derivative featuring a thiophene ring substituted with a bulky tert-butyldimethylsilyl (tBDMS) group. This compound is structurally tailored for enhanced stability and controlled reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The tBDMS group serves as a protective moiety, mitigating protodeboronation—a common degradation pathway for boronic acids—while also modulating electronic and steric properties.
Properties
CAS No. |
352530-20-2 |
|---|---|
Molecular Formula |
C12H21BO2SSi |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]sulfanylphenyl]boronic acid |
InChI |
InChI=1S/C12H21BO2SSi/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3 |
InChI Key |
HNLLVCZYAKWWFN-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Steric Effects : The tBDMS group in 3-tBDMSthiophenylboronic acid introduces significant steric hindrance compared to unsubstituted analogs like 3-thiophenylboronic acid. This may slow reaction kinetics in cross-couplings but reduce side reactions .
- In contrast, the tBDMS group (electron-donating via Si-C bonds) may moderate reactivity while improving stability .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura couplings () rely on the transmetallation efficiency of boronic acids.
| Compound | Reactivity in Suzuki-Miyaura | Stability Against Protodeboronation | Catalytic Conditions Required |
|---|---|---|---|
| 3-tBDMSthiophenylboronic acid | Moderate due to steric bulk | High (tBDMS protects boron center) | Elevated temperatures, strong bases |
| 3-Thiophenylboronic acid | High (low steric hindrance) | Low (prone to decomposition) | Mild conditions |
| 3-Formyl-4-thiopheneboronic acid | Very high (activated boron) | Low (formyl group may destabilize) | Room temperature, weak bases |
Research Findings :
- 3-tBDMSthiophenylboronic acid : Requires optimized conditions (e.g., Pd(PPh₃)₄ catalyst, elevated temps) due to steric hindrance but demonstrates superior stability in long-term storage .
- 3-Formyl-4-thiopheneboronic acid : High reactivity at room temperature but degrades rapidly under acidic or aqueous conditions .
Thermal and Chemical Stability
highlights thermogravimetric analysis (TGA) as a critical tool for assessing stability.
| Compound | Thermal Decomposition Onset (°C) | Solubility in Common Solvents |
|---|---|---|
| 3-tBDMSthiophenylboronic acid | ~250 (estimated) | Low in water; high in THF, DCM |
| 3-Thiophenylboronic acid | ~150 (prone to early degradation) | Moderate in polar aprotic solvents |
| 3-Ethylphenylboronic acid | ~200 (alkyl group stabilizes) | High in ethanol, acetone |
Notes:
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